Benzenesulfonyl chloride, 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
CAS No.: 1003575-37-8
Cat. No.: VC6694563
Molecular Formula: C12H15BClFO4S
Molecular Weight: 320.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1003575-37-8 |
|---|---|
| Molecular Formula | C12H15BClFO4S |
| Molecular Weight | 320.57 |
| IUPAC Name | 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride |
| Standard InChI | InChI=1S/C12H15BClFO4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(15)10(7-8)20(14,16)17/h5-7H,1-4H3 |
| Standard InChI Key | CABUIVNSRGQLPD-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)S(=O)(=O)Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a benzene ring substituted at three distinct positions:
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Sulfonyl chloride group (-SOCl) at position 1, which confers electrophilic reactivity and serves as a leaving group in nucleophilic substitution reactions.
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Fluorine atom at position 2, enhancing electron-withdrawing effects and influencing the ring’s electronic properties.
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4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl group at position 5, a boronic ester that enables participation in Suzuki-Miyaura cross-coupling reactions.
The presence of both sulfonyl chloride and boronic ester groups creates a bifunctional reagent capable of sequential transformations, a rarity in organic synthesis. The fluorine atom further modulates reactivity by polarizing the aromatic system, directing subsequent substitutions to specific positions.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 1003575-37-8 |
| Molecular Formula | |
| Molecular Weight | 320.57 g/mol |
| IUPAC Name | 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonyl chloride |
| Appearance | Not reported; likely colorless to pale yellow solid |
| Solubility | Expected low solubility in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the general route involves two critical steps:
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Introduction of the Boronic Ester Moiety:
The boronic ester group is typically installed via Miyaura borylation, where a halogenated precursor (e.g., 2-fluoro-5-bromobenzenesulfonyl chloride) reacts with bis(pinacolato)diboron () in the presence of a palladium catalyst. This step requires anhydrous conditions and precise temperature control (60–80°C) to prevent premature hydrolysis of the boronic ester. -
Sulfonyl Chloride Formation:
The sulfonyl chloride group is introduced through chlorination of a sulfonic acid intermediate using thionyl chloride () or phosphorus pentachloride (). This exothermic reaction necessitates cooling (0–5°C) to avoid side reactions such as sulfone formation.
Challenges in Synthesis
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Moisture Sensitivity: The boronic ester is prone to hydrolysis, requiring inert atmospheres (argon/nitrogen) and dry solvents.
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Regioselectivity: Ensuring selective functionalization at the 5-position of the benzene ring demands careful choice of directing groups and catalysts.
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Purification: Chromatographic separation is often needed to isolate the product from byproducts like pinacol borane.
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester moiety enables this compound to act as a coupling partner in Suzuki reactions, forming carbon-carbon bonds with aryl or vinyl halides. For example:
This reactivity is exploited in medicinal chemistry to construct biaryl scaffolds found in kinase inhibitors and antiviral agents.
Sulfonylation Reactions
The sulfonyl chloride group participates in nucleophilic substitutions, forming sulfonamides or sulfonate esters. For instance, reaction with amines yields sulfonamide derivatives:
Such derivatives are prevalent in drug candidates targeting conditions like hypertension and inflammation.
Fluorine-Directed Functionalization
The electron-withdrawing fluorine atom directs electrophilic aromatic substitution to the meta position relative to itself, enabling precise derivatization. This property is leveraged to install additional functional groups (e.g., nitro, amino) for further diversification.
| Parameter | Details |
|---|---|
| GHS Signal Word | Danger |
| Hazard Statements | H314 (Causes severe skin burns and eye damage) |
| Precautionary Measures | P280, P305+P351+P338, P310 |
| Storage Conditions | Cool, dry, inert atmosphere |
| PPE Requirements | Gloves, goggles, face shield, lab coat |
Future Research Directions
Expanding Synthetic Utility
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Photoredox Catalysis: Exploring light-mediated reactions to activate the boronic ester under milder conditions.
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Continuous Flow Synthesis: Developing flow chemistry protocols to enhance yield and reduce hydrolysis risks.
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Bioconjugation: Investigating use in protein labeling via sulfonamide linkages.
Environmental Considerations
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Green Solvents: Replacing traditional solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
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Waste Management: Neutralizing HCl byproducts with aqueous bases to minimize environmental impact.
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